Cefmatilen hydrochloride hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

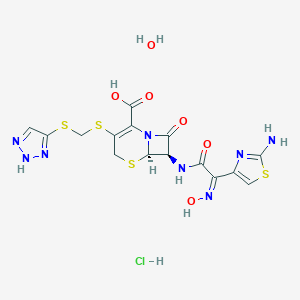

Cefmatilen hydrochloride hydrate is an orally-active cephalosporin antibiotic developed by Shionogi & Co., Ltd. It is known for its high activity against a variety of Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes and Neisseria gonorrhoeae . The compound is a small molecule drug that functions as a bacterial penicillin-binding protein (PBP) inhibitor .

Preparation Methods

The synthesis of cefmatilen hydrochloride hydrate involves several steps:

Protection of the Amino Group: The amino group of 2-(2-aminothiazol-4-yl)-2(Z)-(hydroxyimino)acetic acid ethyl ester is protected using di-tert-butyl dicarbonate, dimethylaminopyridine, and NaOH to form 2-[2-(tert-butoxycarbonylamino)thiazol-4-yl]-2(Z)-(hydroxyimino)acetic acid.

Formation of Triphenylmethoxyimino Derivative: This intermediate is then treated with triphenylmethyl chloride and K2CO3 in DMF to yield 2-[2-(tert-butoxycarbonylamino)thiazol-4-yl]-2(Z)-(triphenylmethoxyimino)acetic acid.

Condensation with Cephem Derivative: The triphenylmethoxyimino derivative is condensed with 7beta-amino-3-(methanesulfonyloxy)-3-cephem-4-carboxylic acid diphenylmethyl ester using phenylphosphoryl dichloride and N-methylmorpholine to form the 7beta-acetamido derivative.

Final Condensation and Deprotection: The 7beta-acetamido derivative is further condensed with 4-(acetylsulfanylmethylsulfanyl)-1-(triphenylmethyl)-1,2,3-triazole using NaOMe in THF/DMF/methanol to yield the fully protected compound, which is then deprotected using AlCl3 in anisole.

Chemical Reactions Analysis

Cefmatilen hydrochloride hydrate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo substitution reactions, particularly involving the thiazole and triazole rings.

Condensation Reactions: The synthesis involves multiple condensation reactions, such as the formation of the 7beta-acetamido derivative.

Deprotection Reactions: The final steps of the synthesis involve deprotection reactions to yield the active compound.

Common reagents used in these reactions include di-tert-butyl dicarbonate, triphenylmethyl chloride, phenylphosphoryl dichloride, and AlCl3 . The major products formed from these reactions are intermediates leading to the final this compound compound .

Scientific Research Applications

Cefmatilen hydrochloride hydrate has been extensively studied for its applications in various fields:

Mechanism of Action

Cefmatilen hydrochloride hydrate exerts its effects by inhibiting bacterial penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By binding to these proteins, the compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death . This mechanism is similar to other beta-lactam antibiotics, but this compound has shown high activity against a broad spectrum of bacteria .

Comparison with Similar Compounds

Cefmatilen hydrochloride hydrate is unique among cephalosporin antibiotics due to its high activity against both Gram-positive and Gram-negative bacteria . Similar compounds include:

Cefepime: Another cephalosporin antibiotic with a broad spectrum of activity.

Ceftriaxone: Known for its effectiveness against a wide range of bacterial infections.

Cefuroxime: Used to treat various bacterial infections, including respiratory and urinary tract infections.

This compound stands out due to its specific activity against Streptococcus pyogenes and Neisseria gonorrhoeae, making it a valuable addition to the cephalosporin class of antibiotics .

Biological Activity

Cefmatilen hydrochloride hydrate, a novel cephalosporin antibiotic, exhibits significant biological activity against a range of bacterial pathogens. This article delves into its mechanism of action, efficacy, safety profiles, and comparative studies with other antibiotics.

Overview of this compound

This compound (S-1090) is recognized for its potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Its structural characteristics allow it to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are crucial for maintaining cell integrity.

Cefmatilen functions primarily through the inhibition of PBPs, leading to disruption in the synthesis of the bacterial cell wall. This action results in bacterial lysis and death, making it effective against various pathogens including:

- Streptococcus pyogenes

- Neisseria gonorrhoeae

- Escherichia coli

Efficacy Against Bacterial Strains

The following table summarizes the antibacterial activity of this compound against selected bacterial strains:

| Bacterial Strain | Sensitivity |

|---|---|

| Streptococcus pyogenes | Highly sensitive |

| Neisseria gonorrhoeae | Highly sensitive |

| Escherichia coli | Moderately sensitive |

| Staphylococcus aureus | Sensitive |

Toxicity Studies

This compound has undergone extensive toxicity evaluations in animal models. Notable findings from one- and three-month oral dose toxicity studies in beagle dogs and rats include:

- No observed deaths in all treated groups.

- Common side effects included soft feces, reddish-brown feces due to chelation products, and abdominal distention.

- The highest no-observed-adverse-effect level (NOAEL) was determined to be 1250 mg/kg/day for rats over one month and 1000 mg/kg/day over three months.

Summary of Toxicity Findings

| Study Duration | Species | Dose (mg/kg/day) | NOAEL (mg/kg/day) | Key Observations |

|---|---|---|---|---|

| One Month | Rats | 80, 200, 500, 1250 | 1250 | Soft feces, abdominal distention |

| Three Months | Rats | 100, 300, 1000 | 1000 | Cecal enlargement, increased liver enzyme activity |

| One Month | Beagle Dogs | 25, 100, 400 | 400 | Reddish-brown feces |

| Three Months | Beagle Dogs | 25, 100, 400 | 100 | Cystitis observed at higher doses |

Genotoxicity Assessment

Genotoxicity studies indicated that this compound does not induce significant genetic mutations or chromosomal aberrations. Testing involved reverse mutation assays with various bacterial strains and chromosomal aberration tests on cultured cells.

Comparative Analysis with Other Antibiotics

Cefmatilen's unique profile is compared with other cephalosporins such as Cefepime and Ceftriaxone. While all these antibiotics share similar mechanisms of action, Cefmatilen demonstrates a broader spectrum of activity against specific pathogens like Streptococcus pyogenes.

Comparison Table

| Antibiotic | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| Cefmatilen | High | High |

| Cefepime | Moderate | Very High |

| Ceftriaxone | Moderate | Very High |

Case Studies

Several clinical observations have highlighted the effectiveness of Cefmatilen in treating infections caused by resistant strains. For instance:

- A case involving a patient with severe gonococcal infection demonstrated rapid resolution of symptoms following treatment with Cefmatilen.

- In a study involving patients with Streptococcus pyogenes infections, Cefmatilen showed a high cure rate with minimal side effects.

Properties

CAS No. |

154776-45-1 |

|---|---|

Molecular Formula |

C15H17ClN8O6S4 |

Molecular Weight |

569.1 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C15H14N8O5S4.ClH.H2O/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7;;/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22);1H;1H2/b21-8-;;/t9-,13-;;/m1../s1 |

InChI Key |

LBWIJMWZWJRRMO-AWXOXGPMSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.